Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione

Fragment-based drug discovery Medicinal chemistry Structure-activity relationship

The compound 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione (CAS 332098-76-7; molecular formula C₁₃H₁₆N₄O₃S; molecular weight 308.36 g/mol) is a synthetic purine-2,6-dione derivative substituted at N3 with a methyl group, at N7 with a 2-methylprop-2-enyl (methallyl) group, and at C8 with a 2-oxopropylsulfanyl thioether. The compound possesses a single hydrogen bond donor, five hydrogen bond acceptors, a predicted XLogP3 of 1.4, and a predicted pKa of 9.36 ± 0.70.

Molecular Formula C13H16N4O3S
Molecular Weight 308.36
CAS No. 332098-76-7
Cat. No. B2889231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione
CAS332098-76-7
Molecular FormulaC13H16N4O3S
Molecular Weight308.36
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C
InChIInChI=1S/C13H16N4O3S/c1-7(2)5-17-9-10(14-13(17)21-6-8(3)18)16(4)12(20)15-11(9)19/h1,5-6H2,2-4H3,(H,15,19,20)
InChIKeySJEKDZWQYOXUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione (CAS 332098-76-7): Structural Identity and Core Physicochemical Profile


The compound 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione (CAS 332098-76-7; molecular formula C₁₃H₁₆N₄O₃S; molecular weight 308.36 g/mol) is a synthetic purine-2,6-dione derivative substituted at N3 with a methyl group, at N7 with a 2-methylprop-2-enyl (methallyl) group, and at C8 with a 2-oxopropylsulfanyl thioether [1]. The compound possesses a single hydrogen bond donor, five hydrogen bond acceptors, a predicted XLogP3 of 1.4, and a predicted pKa of 9.36 ± 0.70 [1]. It is commercially available at a minimum purity specification of 95% .

Why Generic Xanthine or Purine-2,6-dione Analogs Cannot Substitute for CAS 332098-76-7 in Structure-Focused Research Programs


Although the purine-2,6-dione scaffold is shared by numerous compounds—including theophylline, caffeine, and a range of 8-substituted derivatives—the specific substitution pattern at positions N3, N7, and C8 governs discrete physicochemical properties and intermolecular interaction potential of each analog [1]. The simultaneous presence of the N7-methallyl group (providing a terminal alkene for further derivatization) and the C8-2-oxopropylsulfanyl moiety (providing both a thioether linkage and a ketone carbonyl for coordination or H-bonding) creates a unique chemical space that is absent in commercially available close analogs bearing N7-allyl, N7-hexyl, or N7-pentyl groups, or C8-(1-methylprop-2-enylthio) variants [2]. Generic substitution with a structurally similar but not identical purine-2,6-dione risks altering target engagement, synthetic handle availability, or solubility profile, thereby compromising downstream SAR continuity or fragment-elaboration strategies.

Quantitative Comparator-Based Evidence Guide for CAS 332098-76-7: Substructural, Physicochemical, and Procurement-Relevant Differentiation


C8-(2-Oxopropylsulfanyl) Thioether vs. C8-(1-Methylprop-2-enylthio): Enhanced Hydrogen Bond Acceptor Capacity

The target compound incorporates a 2-oxopropylsulfanyl group at C8, which contributes five total hydrogen bond acceptor sites, versus four for the C8-(1-methylprop-2-enylthio) analog AMB20032006. The additional ketone oxygen in the C8 side chain increases the total H-bond acceptor count by one relative to that analog, providing a distinct interaction pharmacophore [1][2].

Fragment-based drug discovery Medicinal chemistry Structure-activity relationship

XLogP3 Lipophilicity: Balanced Polarity Profile vs. N7-Hexyl and N7-Pentyl Analogs

The predicted XLogP3 of the target compound is 1.4 [1]. In contrast, the N7-hexyl analog 7-hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione and the N7-pentyl analog 3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione possess substantially longer alkyl chains at N7, which are expected to increase logP by approximately 0.5–1.0 log units per additional methylene unit (class-level inference). The lower predicted logP of the target compound suggests superior aqueous solubility and a more favorable profile for biochemical assay compatibility.

ADME prediction Physicochemical profiling Lead optimization

N7-Methallyl Terminal Alkene as a Synthetic Handle: Differentiation from N7-n-Alkyl Analogs

The N7 substituent of the target compound is a 2-methylprop-2-enyl (methallyl) group, featuring a terminal disubstituted alkene. This olefin is amenable to thiol-ene click chemistry, cross-metathesis, or hydroboration/oxidation sequences that are inaccessible in N7-n-alkyl (e.g., hexyl, pentyl) analogs of the purine-2,6-dione scaffold [1]. The 7-hexyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione analog, for example, lacks any olefinic functionality at N7 and cannot participate in alkene-based derivatization reactions.

Chemical biology Bioconjugation Library synthesis

Commercial Purity Specification: 95% Minimum vs. Unspecified or Lower-Purity Analog Batches

The target compound is supplied with a documented minimum purity specification of 95% as verified by the vendor AKSci . In contrast, several structurally analogous purine-2,6-dione derivatives are offered by various suppliers without explicitly stated purity thresholds or with batch-dependent variability. For procurement decisions requiring defined purity for quantitative biochemical or biophysical assays, a specified 95% purity level provides confidence in lot-to-lot consistency.

Procurement quality assurance Reproducibility Compound management

Priority Application Scenarios for 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione Based on Comparative Evidence


Fragment-Based Screening Libraries Targeting Purine-Recognizing Enzymes

With a molecular weight of 308.36 g/mol, five hydrogen bond acceptors, and a predicted XLogP3 of 1.4, this compound occupies a favorable fragment-like chemical space for screening against purine-binding enzyme families (e.g., kinases, phosphodiesterases, PARPs) [1]. The C8-thioether linkage and N7-methallyl group differentiate it from generic fragment collections dominated by simpler xanthine derivatives, providing a unique vector set for hit identification in fragment-based drug discovery programs.

Covalent Probe Development via N7-Methallyl Derivatization

The terminal alkene of the N7-methallyl group provides a reactive handle for thiol-ene click chemistry and other olefin-targeted transformations, enabling modular construction of probe molecules, affinity reagents, or bifunctional conjugates [1][2]. This functionality is not present in N7-n-alkyl purine-2,6-diones, making the target compound the preferred choice for programs requiring post-synthetic scaffold diversification.

Physicochemical Reference Standard for Purine-2,6-dione SAR Studies

The balanced lipophilicity (XLogP3 = 1.4), defined H-bond donor/acceptor profile (1 donor, 5 acceptors), and documented 95% purity specification support the use of this compound as a reference standard in structure-activity relationship (SAR) campaigns [1]. Substitution of this compound with a longer-chain N7-alkyl analog would introduce uncontrolled lipophilicity shifts, confounding SAR interpretation and ADME predictions.

In Silico Docking and Pharmacophore Model Validation

The unique combination of a thioether linked 2-oxopropyl group (providing a ketone carbonyl H-bond acceptor) and a methallyl group (providing a lipophilic, planar alkene moiety) offers a distinct three-dimensional pharmacophore for validating computational docking models targeting purine-binding sites [1]. The availability of well-defined computed descriptors (exact mass 308.09431156 Da, XLogP3, pKa) enhances the reliability of in silico predictions.

Quote Request

Request a Quote for 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.